molecular formula C6H10O3<br>C2H3OCH2OCH2C2H3O<br>C6H10O3 B154856 Diglycidyl ether CAS No. 2238-07-5

Diglycidyl ether

Cat. No. B154856
Key on ui cas rn: 2238-07-5
M. Wt: 130.14 g/mol
InChI Key: GYZLOYUZLJXAJU-UHFFFAOYSA-N
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Patent
US06362238B1

Procedure details

One mole of tetradecanol ethoxylated with 2 moles of ethylene oxide per mole of tetradecanol and one mole of epichlorohydrin were reacted in the presence of tin tetrachloride at a temperature of 60 to 70° C. and a glycidyl ether was obtained. A solution of 30% sodium hydroxide in water was added at 80° C. After 30 minutes under vigorous stirring at 80° C., the resulting glycidyl ether was separated from the water phase. It had the structure
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:15])[CH2:2][CH2:3]CCCCCCCCCCC.[CH2:16]1[O:18][CH2:17]1.C(C1[O:23][CH2:22]1)Cl.[Sn](Cl)(Cl)(Cl)Cl>>[CH2:22]([O:23][CH2:3][CH:2]1[O:15][CH2:1]1)[CH:17]1[O:18][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)O
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)O
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Five
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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